molecular formula C17H37ClN2O2 B6359837 Boc-DADod*HCl CAS No. 648441-48-9

Boc-DADod*HCl

Cat. No. B6359837
CAS RN: 648441-48-9
M. Wt: 336.9 g/mol
InChI Key: AEYOACGULWTOTK-UHFFFAOYSA-N
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Description

“Boc-DADod*HCl” is a compound that is used for pharmaceutical testing . It is also used in the production of inhibitors and agonists.


Synthesis Analysis

The synthesis of this compound involves the use of the Boc strategy, which is environmentally friendly and uses water as a solvent . The Boc strategy is suitable for industrial chemistry and green chemistry because only gases are generated without any other by-products in the deprotection step of the Boc group .


Molecular Structure Analysis

The molecular structure of this compound is related to the Boc group, which is a protective group used in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate .


Chemical Reactions Analysis

The chemical reactions involving this compound include the deprotection of the Boc group . This process involves the use of hydrogen chloride and can take place under room temperature conditions for 1–4 hours with yields up to 90% .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are related to its Boc group. The Boc group is highly soluble in organic solvents . The Boc group is also stable to most bases and nucleophiles .

Scientific Research Applications

Boc-DADod*HCl has been used in a variety of scientific research applications. It has been used in the synthesis of peptides, which are short chains of amino acids. It has also been used in the synthesis of polymers, which are large molecules composed of repeating units. Additionally, this compound has been used in the synthesis of small molecules, such as drugs and pharmaceuticals.

Mechanism of Action

Boc-DADod*HCl acts as a reagent in a variety of chemical reactions. It is capable of reacting with carboxylic acids and amines to form amides and esters. Additionally, it is capable of reacting with alcohols to form ethers. These reactions are typically carried out in an aqueous solution at a temperature of 60-80°C.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to be an effective inhibitor of the enzyme acetylcholinesterase. Additionally, it has been found to have anti-inflammatory and anti-bacterial properties.

Advantages and Limitations for Lab Experiments

Boc-DADod*HCl has a number of advantages and limitations for lab experiments. One advantage is that it is a relatively inexpensive and readily available reagent. Additionally, it is capable of reacting with a variety of compounds and can be used in a variety of chemical reactions. However, one limitation is that it is not very stable and can degrade over time.

Future Directions

There are a number of future directions for the use of Boc-DADod*HCl in scientific research. One potential direction is the development of new synthetic methods for the synthesis of peptides, polymers, and small molecules. Additionally, further research could be conducted on the biochemical and physiological effects of this compound and its potential uses in the development of drugs and pharmaceuticals. Finally, further research could be conducted on the stability of this compound and the development of methods to improve its stability.

Synthesis Methods

Boc-DADod*HCl is synthesized by reacting the sulfonic acid group of p-toluenesulfonic acid with an alkyl group, such as a dodecyl group. This reaction is typically carried out in an aqueous solution at a temperature of 60-80°C. The reaction is catalyzed by an acid, such as hydrochloric acid, and the resulting compound is this compound.

Safety and Hazards

Hydrochloric acid, which is used in the deprotection of the Boc group, is considered hazardous. It can irritate the skin, nose, eyes, throat, and larynx . Exposure to liquid hydrogen chloride may cause frostbite .

properties

IUPAC Name

tert-butyl N-(12-aminododecyl)carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H36N2O2.ClH/c1-17(2,3)21-16(20)19-15-13-11-9-7-5-4-6-8-10-12-14-18;/h4-15,18H2,1-3H3,(H,19,20);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEYOACGULWTOTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCCCCCCCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H37ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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